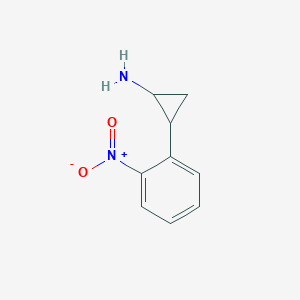

2-(2-Nitrophenyl)cyclopropan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

2-(2-nitrophenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H10N2O2/c10-8-5-7(8)6-3-1-2-4-9(6)11(12)13/h1-4,7-8H,5,10H2 |

InChI Key |

XLJUTKNNMIBCGO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Nitrophenyl Cyclopropan 1 Amine and Its Derivatives

General Strategies for Cyclopropylamine (B47189) Synthesis

A variety of synthetic routes have been developed to access the cyclopropylamine scaffold. These methods can be broadly categorized into the reduction of pre-formed cyclopropane (B1198618) rings, ring-forming reactions, and direct amination approaches.

Reduction of Nitro-Substituted Cyclopropanes

One of the most direct conceptual routes to a 2-(2-nitrophenyl)cyclopropan-1-amine is through the reduction of a corresponding nitro-substituted cyclopropane. This method involves the initial formation of a nitrocyclopropane (B1651597) derivative, which is then reduced to the amine. The nitro group is a versatile precursor to the amino group, and its reduction is a well-established transformation in organic synthesis. nih.govwikipedia.org

The synthesis of nitro-substituted cyclopropanes can be achieved through various methods, including the Michael Initiated Ring Closure (MIRC) of nitroalkenes. researchgate.net Subsequent reduction of the nitro group to an amine can be accomplished using a range of reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), as well as chemical reduction with metals such as iron, zinc, or tin in acidic media. wikipedia.org This two-step sequence provides a viable pathway to cyclopropylamines from readily available starting materials. rsc.org

| Reactant | Reagents and Conditions | Product | Yield |

| Nitrocyclopropane derivative | H₂, Pd/C, EtOH | Cyclopropylamine derivative | High |

| Nitrocyclopropane derivative | Fe, HCl, EtOH/H₂O | Cyclopropylamine derivative | Good |

| Nitrocyclopropane derivative | Zn, NH₄Cl, aq. EtOH | Cyclopropylamine derivative | Moderate to Good |

Ring-Forming Reactions (e.g., Kulinkovich Reactions, Metal-Carbenoid Cyclopropanations, Simmons-Smith Reaction)

Ring-forming reactions are powerful tools for constructing the cyclopropane ring itself. Several named reactions are particularly useful for generating substituted cyclopropanes that can either be or be converted into cyclopropylamines.

Kulinkovich Reaction: The Kulinkovich reaction and its modifications are highly effective for the synthesis of cyclopropanols and cyclopropylamines from esters, amides, or nitriles. wikipedia.orgorganic-chemistry.orgacsgcipr.org The Kulinkovich-Szymoniak reaction, a modification of the original Kulinkovich reaction, allows for the preparation of primary cyclopropylamines from nitriles using Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst. organic-chemistry.org This titanium-mediated approach involves the formation of a titanacyclopropane intermediate which then reacts with the nitrile. organic-chemistry.org

Metal-Carbenoid Cyclopropanations: This broad class of reactions involves the transfer of a carbene or carbenoid fragment to an alkene to form a cyclopropane ring. chem-station.comacsgcipr.org These reactions are often catalyzed by transition metals such as rhodium, copper, or palladium. wikipedia.orgorganicreactions.org The carbene precursor is typically a diazo compound. By choosing an appropriate alkene and a diazo compound bearing a nitrogen-containing functional group (or a precursor), this method can be adapted for the synthesis of cyclopropylamines.

Simmons-Smith Reaction: The Simmons-Smith reaction is a classic and reliable method for cyclopropanation of alkenes using an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgtcichemicals.com While the classic Simmons-Smith reaction introduces an unsubstituted CH₂ group, modifications have been developed to introduce substituted carbenoids. This reaction is known for its stereospecificity and tolerance of various functional groups. mdpi.comresearchgate.net For the synthesis of cyclopropylamines, an alkene bearing an amino group or a protected amino group can be used as the substrate. mdpi.com

| Reaction | Substrates | Key Reagents | Product Type |

| Kulinkovich-Szymoniak | Nitrile, Grignard reagent | Ti(Oi-Pr)₄ | Primary cyclopropylamine |

| Metal-Carbenoid Cyclopropanation | Alkene, Diazo compound | Rh₂(OAc)₄, Cu(acac)₂ | Substituted cyclopropane |

| Simmons-Smith | Alkene | CH₂I₂, Zn-Cu couple | Cyclopropane |

Amination and Reductive Amination Approaches

Direct amination of a pre-existing cyclopropane ring or reductive amination of a cyclopropyl (B3062369) ketone or aldehyde offers another synthetic avenue. longdom.org Reductive amination involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. acs.orgacs.org This method is particularly useful for accessing N-substituted cyclopropylamines. nih.govnih.gov For the synthesis of a primary cyclopropylamine, ammonia (B1221849) can be used as the nitrogen source. longdom.org

Recent advancements have focused on developing sustainable and chemoselective reductive amination protocols. For instance, organocatalytic methods using diphenyl phosphate (B84403) and a Hantzsch ester as a hydride source have been reported for the coupling of functionally rich formylcyclopropanes with various amines. acs.orgacs.org

Photoredox-Catalyzed Cyclopropanations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and efficient reaction conditions. rsc.org This approach has been applied to the synthesis of cyclopropanes, including those that can serve as precursors to cyclopropylamines. rsc.orgresearchgate.net For example, a photoredox-catalyzed bromonitroalkylation of alkenes has been developed. The resulting bromonitroalkylated adducts can be cyclized to nitrocyclopropane derivatives, which can then be reduced to the corresponding cyclopropylamines. rsc.org This method provides a three-step sequence to aminocyclopropanes under mild conditions. rsc.org Additionally, photoredox-catalyzed oxo-amination of aryl cyclopropanes has been reported, leading to β-amino ketone derivatives through a ring-opening functionalization. researchgate.net

Electro-Induced Hofmann Rearrangement

The Hofmann rearrangement is a classic method for converting primary amides into primary amines with one fewer carbon atom. chem-station.com An electro-induced version of this rearrangement has been developed as a practical and green alternative to the traditional method, which often requires stoichiometric amounts of corrosive and toxic halogens. thieme-connect.comthieme-connect.com This electrochemical approach has been successfully applied to the synthesis of cyclopropylamines from cyclopropyl amides. researchgate.net The reaction proceeds in an undivided cell under galvanostatic conditions, offering a versatile route to various cyclopropylamines in moderate to excellent yields. thieme-connect.com

Targeted Synthesis of this compound Core Structure

While general methods for cyclopropylamine synthesis are well-established, the targeted synthesis of this compound requires careful selection and adaptation of these strategies. A plausible and efficient route would likely involve the cyclopropanation of a styrene (B11656) derivative followed by functional group manipulations.

A potential synthetic pathway could commence with the cyclopropanation of 2-nitrostyrene. This could be achieved using a metal-catalyzed reaction with a suitable carbene precursor. For instance, a rhodium-catalyzed reaction of 2-nitrostyrene with ethyl diazoacetate would yield an ethyl 2-(2-nitrophenyl)cyclopropane-1-carboxylate. This cyclopropane derivative could then be subjected to a series of transformations to convert the ester group into an amine.

Alternatively, a photoredox-catalyzed approach could be employed. The reaction of 2-nitrostyrene with bromonitromethane (B42901) under visible light irradiation in the presence of a suitable photocatalyst could yield a γ-bromonitroalkane adduct. rsc.org Subsequent base-promoted cyclization would afford a nitrocyclopropane derivative, which upon reduction of the nitro group, would lead to the desired this compound. rsc.org

Another viable strategy involves the Kulinkovich-Szymoniak reaction. Starting from 2-nitrobenzonitrile, treatment with a suitable Grignard reagent and a titanium alkoxide catalyst could potentially form the 1-amino-1-(2-nitrophenyl)cyclopropane core, which would then require further modification to achieve the target structure.

The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired stereochemistry, and scalability of the process. Each of the methodologies described in section 2.1 offers a potential entry point to the this compound core structure, with further research needed to optimize the specific reaction conditions for this particular target molecule.

Precursor-Based Strategies (e.g., Nitroalkenes, Aryl Nitriles)

Precursor-based strategies involve the formation of the cyclopropane ring from acyclic molecules that already contain the essential nitrophenyl group. A common approach begins with the conjugate addition of a suitable nucleophile to a β-nitrostyrene derivative. beilstein-journals.org This is typically followed by a halogenation step and subsequent intramolecular ring closure to form the nitrocyclopropane ring. beilstein-journals.org

Another precursor-based method involves the reaction of 2-nitrophenyl azide (B81097) with compounds containing active methylene (B1212753) groups, such as 2-(benzo[d]thiazol-2-yl)acetonitrile. mdpi.com The selection of the base and solvent system is critical in these reactions to achieve good yields of the desired triazole precursor. mdpi.com

The following table summarizes representative precursor-based strategies:

| Precursor(s) | Key Transformation(s) | Reagents/Conditions | Outcome |

|---|---|---|---|

| β-Nitrostyrene and 1,3-dicarbonyl compounds | Conjugate addition, iodination, intramolecular C-attack | (Diacetoxyiodo)benzene, tetrabutylammonium (B224687) iodide | Formation of functionalized nitrocyclopropanes. beilstein-journals.org |

| 2-Nitrophenyl azide and 2-(benzo[d]thiazol-2-yl)acetonitrile | Reaction with active methylene compound | Triethylamine (B128534), DMF | Synthesis of a triazole precursor. mdpi.com |

Direct Cyclopropanation Approaches Involving Nitrophenyl Moieties

Direct cyclopropanation methods construct the three-membered ring in a single key step, often involving a nitrophenyl-substituted alkene. A notable example is the Corey-Chaykovsky cyclopropanation. mdpi.comnih.gov This reaction utilizes a sulfur ylide, such as dimethylsulfoxonium methylide, to convert an α,β-unsaturated carbonyl compound, derived from a nitrophenyl precursor, into the corresponding cyclopropane. mdpi.comnih.gov The reaction conditions, including temperature and the order of reagent addition, are crucial for maximizing the yield and minimizing side products. mdpi.com

Another direct approach involves the diastereoselective synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid derivatives through the cyclopropanation of methyl 2-(2-nitrophenyl)acrylate with ethyl (dimethylsulfuranylidene)acetate. researchgate.net

The table below details examples of direct cyclopropanation approaches:

| Substrate | Reaction Type | Reagents/Conditions | Key Feature |

|---|---|---|---|

| 2-Hydroxychalcones (derived from nitrophenyl precursors) | Corey-Chaykovsky Cyclopropanation | Trimethylsulfoxonium iodide, NaH, THF/DMSO | Direct formation of the cyclopropane ring from an unsaturated ketone. nih.gov |

| Methyl 2-(2-nitrophenyl)acrylate | Reaction with Sulfur Ylide | Ethyl (dimethylsulfuranylidene)acetate | Diastereoselective synthesis of spirocyclopropane derivatives. researchgate.net |

Stereoselective Synthesis of Enantioenriched this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the stereoselective synthesis of this compound is of significant importance.

Asymmetric Catalysis in Cyclopropanation (e.g., Rh(II), Cu(I) catalysis)

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of cyclopropanes. mdpi.com Transition metal complexes, particularly those of rhodium(II) and copper(I), are widely used to catalyze the reaction between a diazo compound and an alkene. mdpi.comorganic-chemistry.org Chiral ligands coordinated to the metal center induce enantioselectivity in the cyclopropanation reaction. researchgate.net

For instance, the Rh-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide can produce methyl 1-aryl-2-amino-cyclopropane carboxylates with high trans-selectivity. organic-chemistry.org The use of chiral dirhodium catalysts, such as Rh₂(TBSP)₄, can afford moderate enantioselectivity in these reactions. organic-chemistry.org Similarly, chiral Schiff-base complexes of copper have been shown to be effective catalysts for the asymmetric cyclopropanation of styrene with alkyl diazoacetates, achieving high enantiomeric excesses under optimized conditions. researchgate.net

Key findings in asymmetric cyclopropanation are summarized below:

| Catalyst System | Reactants | Key Outcome | Reported Selectivity |

|---|---|---|---|

| Chiral dirhodium catalysts (e.g., Rh₂(TBSP)₄) | Aryldiazoacetates and N-vinylphthalimide | Highly trans-selective synthesis of amino cyclopropane derivatives. organic-chemistry.org | Moderate enantioselectivity (55% ee). organic-chemistry.org |

| Cu-(Chiral Schiff-Base) Complexes | Styrene and alkyl diazoacetate | Asymmetric cyclopropanation with high enantioselectivity. researchgate.net | ee higher than 98% under optimal conditions. researchgate.net |

Diastereoselective Control in Ring Formation

Diastereoselective control in the formation of the cyclopropane ring is crucial for establishing the relative stereochemistry of the substituents. In many cyclopropanation reactions, the trans isomer is predominantly formed. nih.gov For example, the rhodium-catalyzed reaction of aryldiazoacetates with N-vinylphthalimide exhibits exceptional trans-selectivity, with diastereomeric ratios greater than 98:2. organic-chemistry.org The diastereoselective synthesis of spiro[cyclopropane-1,3'-oxindole] derivatives also shows a preference for the trans configuration of the two substituents on the cyclopropane ring.

The following table highlights examples of diastereoselective cyclopropanation:

| Reaction | Key Feature | Observed Diastereoselectivity |

|---|---|---|

| Rh-catalyzed cyclopropanation of aryldiazoacetates with N-vinylphthalimide | Formation of 1-aryl-2-amino-cyclopropane carboxylates. organic-chemistry.org | >98:2 diastereomeric ratio (trans-selective). organic-chemistry.org |

| Oxidative Ring Closure of Michael Adducts | Formation of aroyl cyclopropanes. nih.gov | Predominantly trans isomer (trans/cis >95:5). nih.gov |

Chiral Resolution Techniques for Enantiopure Amines

Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. wikipedia.org This technique is particularly useful for obtaining enantiopure amines. One common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid. wikipedia.org These diastereomeric salts often have different solubilities, allowing for their separation by crystallization. wikipedia.org The desired enantiomer can then be recovered by removing the resolving agent. wikipedia.org

Another approach is enzymatic resolution, which utilizes the enantioselectivity of enzymes, such as lipases, to selectively react with one enantiomer of the amine, producing an amide that can be separated from the unreacted enantiomer. google.com High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the analytical and preparative separation of enantiomers. nih.gov The choice of the chiral stationary phase and the mobile phase is critical for achieving effective separation. nih.gov

A summary of chiral resolution techniques is provided below:

| Technique | Principle | Example Application |

|---|---|---|

| Crystallization of Diastereomeric Salts | Formation of diastereomeric derivatives with different physical properties (e.g., solubility). wikipedia.org | Separation of racemic amines using chiral acids like tartaric acid. wikipedia.org |

| Enzymatic Resolution | Selective reaction of one enantiomer with an acyl donor in the presence of an enantioselective lipase. google.com | Resolution of chiral amines by selective amidation. google.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Separation of racemic mixtures of trans-1,2-disubstituted cyclopropanes. nih.gov |

Chemical Reactivity and Transformation Pathways of 2 2 Nitrophenyl Cyclopropan 1 Amine

Reactions Involving the Cyclopropane (B1198618) Ring System

The reactivity of the cyclopropane ring in 2-(2-nitrophenyl)cyclopropan-1-amine is its most defining chemical characteristic. The electronic bias introduced by the donor and acceptor groups facilitates ring-opening under conditions that would not affect an unsubstituted cyclopropane, leading to the formation of valuable intermediates for further synthetic elaboration.

Ring-Opening Reactions and Mechanistic Aspects

The ring-opening of donor-acceptor cyclopropanes can proceed through distinct mechanistic pathways, primarily dictated by the reaction conditions and the nature of the activating species (e.g., Lewis acids, Brønsted acids, or nucleophiles). thieme-connect.comnih.gov For this compound, two principal modes of C-C bond cleavage are plausible: vicinal and distal bond scission.

Vicinal Bond Cleavage (C1–C2): This is the characteristic pathway for D-A cyclopropanes. nih.gov Lewis or Brønsted acid activation, often by coordination to the nitro group or protonation, enhances the electron-accepting character of the nitrophenyl substituent. This polarization facilitates the heterolytic cleavage of the adjacent C1–C2 bond. The result is the formation of a stabilized 1,3-dipolar species or zwitterion. This intermediate can then be trapped by various nucleophiles and electrophiles in a 1,3-difunctionalization reaction. thieme-connect.comacs.orgrsc.org

Distal Bond Cleavage (C2–C3): While less common for typical D-A cyclopropanes, cleavage of the bond distal to the primary substituent can occur under specific conditions. nih.gov For instance, in the presence of a strong Brønsted superacid, the amine functionality is protonated to form an ammonium (B1175870) ion. This group acts as a powerful σ-acceptor, which weakens the distal C2–C3 bond. nih.gov Subsequent electrophilic attack can lead to ring opening at this site, generating a reactive dicationic intermediate that can be trapped by nucleophiles like arenes. nih.gov

The choice between these pathways is a subject of mechanistic investigation and depends on factors that stabilize the respective intermediates. nih.gov

| Cleavage Mode | Activating Conditions | Key Intermediate | Typical Outcome |

| Vicinal (C1–C2) | Lewis/Brønsted Acids, Nucleophiles | 1,3-dipole / Zwitterion | 1,3-Difunctionalization |

| Distal (C2–C3) | Strong Brønsted Superacids | Dicationic Species | Ring opening and trapping |

Cycloaddition Reactions (e.g., Formal [3+2] Cycloadditions)

The 1,3-dipolar intermediate generated from the vicinal ring-opening of this compound is a versatile synthon for cycloaddition reactions. researchgate.net By acting as a three-carbon, four-electron component, it can participate in formal [3+2] cycloadditions with a variety of two-electron partners (dipolarophiles). researchgate.netresearchgate.net This reaction pathway provides a powerful method for the stereocontrolled synthesis of five-membered carbocyclic and heterocyclic rings.

The general mechanism involves the Lewis acid-catalyzed ring opening of the cyclopropane to form the zwitterionic intermediate. This intermediate then reacts with a dipolarophile, such as an alkene, alkyne, or carbonyl compound. The reaction proceeds through a stepwise or concerted pathway to furnish the five-membered ring. This strategy has been successfully applied to a range of D-A cyclopropanes for the synthesis of complex molecular scaffolds. researchgate.netnih.gov

| Dipolarophile | Catalyst | Product Class |

| Alkenes | Lewis Acid (e.g., Sc(OTf)₃) | Substituted Cyclopentanes |

| Alkynes | Rhodium(I) complexes | Substituted Cyclopentenes |

| Aldehydes/Ketones | Lewis Acid (e.g., BF₃·OEt₂) | Substituted Tetrahydrofurans |

| Imines | Lewis Acid | Substituted Pyrrolidines |

Rearrangement Processes

In addition to ring-opening and cycloaddition, substituted cyclopropanes are known to undergo various rearrangement reactions, driven by the release of ring strain. nih.gov For systems analogous to this compound, skeletal rearrangements can lead to the formation of different cyclic structures.

One notable transformation is the vinylcyclopropane (B126155) rearrangement, where a cyclopropane bearing a vinyl substituent rearranges to a cyclopentene (B43876) upon thermal or Lewis acid activation. nih.govresearchgate.net While the title compound lacks a vinyl group, related rearrangements can be envisioned. For instance, under certain catalytic conditions, a rearrangement could be initiated that, following intramolecular trapping by the amine or a derivative of the nitro group, could lead to the formation of heterocyclic systems such as substituted pyrrolidines or other fused ring structures. Such processes often involve complex mechanistic pathways that may include radical or ionic intermediates. nih.govresearchgate.net The specific rearrangement pathways for this compound itself are not extensively documented, but the potential for such transformations remains an area of synthetic interest.

Transformations of the Amine Functionality

The primary amine group of this compound is a key site of reactivity, behaving as a typical nucleophile. This allows for a wide range of derivatization reactions to modify the molecule's properties and to construct more complex structures.

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the primary amine can be readily functionalized through N-alkylation and N-arylation reactions.

N-Alkylation: Standard methods for N-alkylation are applicable, including reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride). This process allows for the introduction of a wide variety of primary and secondary alkyl groups. Direct alkylation with alkyl halides is also possible, though it can sometimes lead to over-alkylation.

N-Arylation: The introduction of aryl groups onto the amine nitrogen is efficiently achieved using modern transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. researchgate.netfigshare.comnih.gov This palladium-catalyzed method allows for the coupling of the cyclopropylamine (B47189) with a broad range of aryl and heteroaryl halides or triflates. acs.org The development of specialized phosphine (B1218219) ligands has enabled these reactions to proceed under mild conditions with high functional group tolerance, making it a powerful tool for synthesizing N-aryl cyclopropylamines. figshare.comnih.govchemrxiv.org

| Reaction Type | Reagents | Catalyst/Conditions | Product |

| N-Alkylation | R-CHO, NaBH₃CN | Mild acid | N-alkyl amine |

| N-Arylation | Ar-Br, NaOt-Bu | Pd precatalyst, phosphine ligand | N-aryl amine |

Amidation and Derivatization Strategies

As a primary amine, this compound readily undergoes acylation reactions with various electrophiles to form stable amide derivatives. This is one of the most common and reliable transformations for primary amines. ucl.ac.uksigmaaldrich.com

The reaction with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) provides the corresponding N-cyclopropyl amides in high yield. Alternatively, direct coupling with carboxylic acids can be achieved using a wide array of peptide coupling reagents, such as propylphosphonic anhydride (B1165640) (T3P) or carbodiimides, which activate the carboxylic acid for nucleophilic attack by the amine. commonorganicchemistry.com

Beyond amides, the amine can be derivatized to form other important functional groups:

Sulfonamides: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields stable sulfonamides.

Ureas and Carbamates: Reaction with isocyanates or chloroformates allows for the synthesis of the corresponding ureas and carbamates, respectively.

These derivatization strategies are crucial for modulating the physicochemical properties of the parent molecule and for introducing new functionalities for further synthetic transformations.

| Electrophile | Reagent Class | Product |

| R-COCl | Acyl Chloride | Amide |

| (R-CO)₂O | Acid Anhydride | Amide |

| R-COOH | Carboxylic Acid | Amide (with coupling agent) |

| R-SO₂Cl | Sulfonyl Chloride | Sulfonamide |

| R-NCO | Isocyanate | Urea |

Reactivity of the Nitro Group

The nitro group is a versatile functional group known for its strong electron-withdrawing nature and its susceptibility to reduction, which serves as a gateway to a variety of other functionalities.

Reduction of the Nitro Group to Amino Functionality

The conversion of the aromatic nitro group in this compound to a primary amino group is a pivotal transformation, yielding 2-(2-aminophenyl)cyclopropan-1-amine, a vicinal diamine. This reduction can be achieved through several established methods, each with its own set of advantages and substrate compatibilities.

Catalytic Hydrogenation: This is a widely employed method for nitro group reduction due to its clean nature and often high yields. commonorganicchemistry.com Common catalysts include palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. While effective, a key consideration is the potential for side reactions, as the catalyst can also interact with other functional groups within the molecule. commonorganicchemistry.com

Metal-Acid Systems: A classic and robust method for nitro group reduction involves the use of a metal in an acidic medium. vedantu.com Commonly used systems include iron (Fe) powder in the presence of hydrochloric acid (HCl) or acetic acid. commonorganicchemistry.comcommonorganicchemistry.com This method is particularly valued for its cost-effectiveness and tolerance to various functional groups. commonorganicchemistry.com Another frequently used reagent is tin(II) chloride (SnCl2) in an acidic solution. commonorganicchemistry.comcommonorganicchemistry.comacsgcipr.org This reagent offers a mild and selective reduction of nitro groups. commonorganicchemistry.com

Transfer Hydrogenation: This method offers a convenient alternative to using gaseous hydrogen. It involves a hydrogen donor, such as formic acid or sodium borohydride, in the presence of a catalyst, often palladium-based. nih.govresearchgate.net This technique can be advantageous for its operational simplicity and safety.

The choice of reduction method would depend on the desired selectivity and the presence of other sensitive functional groups in the molecule. Below is a table summarizing common reduction conditions.

| Reagent/Catalyst | Conditions | Notes |

| H₂ / Pd/C | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | High efficiency, but may affect other reducible groups. commonorganicchemistry.com |

| H₂ / Raney Nickel | Hydrogen gas, solvent (e.g., ethanol) | Effective, can sometimes be used when dehalogenation is a concern with Pd/C. |

| Fe / HCl or AcOH | Refluxing acid | Cost-effective and tolerates many functional groups. commonorganicchemistry.comcommonorganicchemistry.com |

| SnCl₂·2H₂O | Acidic solution (e.g., EtOH, EtOAc) | Mild and selective for nitro groups. commonorganicchemistry.comcommonorganicchemistry.comacsgcipr.orgresearchgate.net |

| Catalytic Transfer | Hydrogen donor (e.g., HCOOH, NaBH₄), catalyst (e.g., Pd) | Avoids the use of high-pressure hydrogen gas. nih.govresearchgate.net |

Ortho-Substituent Effects of the Nitro Group on Reaction Pathways

The presence of the nitro group at the ortho position to the cyclopropylamine substituent exerts significant electronic and steric effects that influence the molecule's reactivity.

The nitro group is a potent electron-withdrawing group, acting through both inductive and resonance effects. quora.com This electronic pull decreases the electron density of the aromatic ring, particularly at the ortho and para positions. quora.com This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution.

The strong electron-withdrawing nature of the ortho-nitro group can also influence the stability and reactivity of the adjacent cyclopropane ring. Donor-acceptor cyclopropanes, which feature an electron-donating group and an electron-withdrawing group on the ring, are known to be susceptible to ring-opening reactions. rsc.orgnih.gov In this compound, the nitrophenyl group acts as the acceptor, and the amine-bearing carbon can be considered the donor site. While the primary amine itself is electron-donating, the stability of the cyclopropane ring in this specific configuration in the presence of the ortho-nitro group is a critical factor in its chemical transformations. Reductive opening of a cyclopropane ring in certain contexts, particularly with carbonyl and nitro-substituted compounds, has been observed. beilstein-journals.org

Interplay Between Functional Groups and Regioselectivity

The reduction of the nitro group to an amine transforms the molecule into 2-(2-aminophenyl)cyclopropan-1-amine, an ortho-phenylenediamine derivative. The proximity of the two amino groups on the aromatic ring and the cyclopropyl (B3062369) moiety opens up possibilities for intramolecular reactions and dictates the regioselectivity of subsequent transformations.

The resulting 1,2-diamine structure is a key synthon for the formation of various heterocyclic systems. For instance, ortho-phenylenediamines are well-known precursors for the synthesis of benzimidazoles, quinoxalines, and other fused heterocycles through condensation reactions with 1,2-dicarbonyl compounds or their equivalents. jlu.edu.cn The specific reactivity of the cyclopropylamine nitrogen versus the aniline (B41778) nitrogen in such cyclization reactions would be a key determinant of the final product structure.

Furthermore, the presence of the cyclopropyl ring adjacent to the ortho-diamine system can lead to unique intramolecular cyclization pathways. Under certain conditions, such as treatment with strong acids, ortho-cyclopropylphenyl amides have been shown to undergo cyclization to form benzoxazines and dibenzoazepines. rsc.org While this is an amide system, it highlights the potential for the cyclopropane ring to participate in intramolecular reactions with ortho substituents on the phenyl ring. The regioselectivity of such reactions would be influenced by the relative nucleophilicity of the two amino groups and the steric constraints imposed by the cyclopropane ring.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Stereochemical Assignment

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the relative stereochemistry of the 2-(2-Nitrophenyl)cyclopropan-1-amine isomers (cis and trans). The rigid nature of the cyclopropane (B1198618) ring results in distinct and predictable differences in the NMR parameters of the diastereomers.

Detailed research findings indicate that the vicinal coupling constants (³J) between the protons on the cyclopropane ring are highly dependent on their dihedral angle. cdnsciencepub.com For substituted cyclopropanes, the coupling constant between cis-protons (Jcis), which have a dihedral angle of approximately 0°, is consistently larger than the coupling constant between trans-protons (Jtrans), which have a dihedral angle of around 120°. youtube.com Typically, Jcis values range from 8–13 Hz, while Jtrans values are smaller, in the range of 4–9 Hz. cdnsciencepub.comyoutube.com By analyzing the splitting patterns of the cyclopropyl (B3062369) protons in the ¹H NMR spectrum, a definitive assignment of the relative configuration can be made.

To further corroborate the assignment, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. wordpress.com NOESY detects correlations between protons that are close in space (< 5 Å), regardless of their through-bond connectivity. nanalysis.comyoutube.com In the cis-isomer of this compound, a NOESY cross-peak would be observed between the protons of the amine group and the ortho-protons of the nitrophenyl ring. Conversely, in the trans-isomer, a key correlation would be seen between the proton at C1 (bearing the amino group) and the proton at C2 (bearing the nitrophenyl group), as they are on the same face of the ring. libretexts.org

| Parameter | trans-Isomer (Predicted) | cis-Isomer (Predicted) | Rationale |

|---|---|---|---|

| H1 (CH-NH₂) Chemical Shift (δ) | ~2.85 ppm | ~3.10 ppm | Different chemical environment due to proximity to the nitro group in the cis isomer. |

| H2 (CH-Ar) Chemical Shift (δ) | ~3.30 ppm | ~3.55 ppm | Deshielding effect of the amine group is more pronounced in the cis isomer. |

| JH1-H2 (Coupling Constant) | ~5.5 Hz | ~9.0 Hz | Jtrans is characteristically smaller than Jcis in cyclopropanes. youtube.comstackexchange.com |

| Key NOESY Correlation | H1 ↔ H2 | NH₂ ↔ Ar-H(6') | Confirms through-space proximity of substituents. libretexts.org |

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most powerful and definitive method for the determination of the absolute configuration of chiral molecules. springernature.comthieme-connect.de This technique provides a precise three-dimensional map of electron density within a crystal, allowing for the unambiguous assignment of the R/S configuration at each stereocenter.

The process requires growing a high-quality single crystal of an enantiomerically pure sample of this compound. Chiral, enantiopure compounds are required to crystallize in one of the 65 Sohncke (chiral) space groups, which lack inversion centers or mirror planes. ed.ac.uk The determination of the absolute structure is possible due to the phenomenon of anomalous dispersion, where heavy atoms scatter X-rays with a phase shift. researchgate.net For organic molecules containing only light atoms (C, H, N, O), this effect is weak but often measurable with modern diffractometers, especially when using copper radiation. researchgate.net

The key parameter for validating the absolute configuration is the Flack parameter. wikipedia.orgnih.gov After refining the crystal structure, the Flack parameter is calculated; a value close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct. mdpi.comresearchgate.net A value near 1 suggests that the inverted structure is the correct one, while a value near 0.5 may indicate a racemic twin. wikipedia.org

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Crystal System | e.g., Orthorhombic | Describes the basic geometry of the unit cell. |

| Space Group | e.g., P2₁2₁2₁ | Must be a non-centrosymmetric (chiral) space group. ed.ac.uk |

| Radiation Source | Cu Kα (λ=1.54184 Å) | Enhances the anomalous scattering effect for light atoms. researchgate.net |

| Flack Parameter (x) | 0.05(7) | A value close to zero confirms the assigned stereochemistry is correct. mdpi.comresearchgate.net |

| Resolution | e.g., 0.77 Å | Indicates the level of detail in the electron density map. |

Chiroptical Methods for Enantiomeric Excess Assessment

Chiroptical methods are essential for quantifying the optical purity, or enantiomeric excess (ee), of a chiral sample. These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD) spectroscopy is a rapid and sensitive technique for this purpose. nih.gov Enantiomers of a chiral compound produce ECD spectra that are mirror images of each other. The intensity of the observed Cotton effects in the spectrum is directly proportional to the concentration difference between the two enantiomers. nih.govnih.gov By preparing a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be accurately determined.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is another widely used and highly accurate method. umn.eduheraldopenaccess.us The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation into two distinct peaks in the chromatogram. uma.es The enantiomeric excess is calculated directly from the integrated areas of the two peaks. This method is often preferred in pharmaceutical settings for its high precision and robustness. heraldopenaccess.us

| Enantiomer | Retention Time (min) | Peak Area (Integrated Units) | Calculation |

|---|---|---|---|

| (1R,2S)-enantiomer | 12.5 | 1,900,000 (Area₁) | ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 ee (%) = |(1,900,000 - 100,000) / (1,900,000 + 100,000)| * 100 = 90% |

| (1S,2R)-enantiomer | 14.8 | 100,000 (Area₂) |

Mass Spectrometry Techniques for Mechanistic Intermediates

Mass spectrometry (MS) is a powerful tool for gaining insight into reaction mechanisms by detecting transient intermediates and for characterizing the fragmentation pathways of the final product. libretexts.org

Soft ionization techniques, particularly Electrospray Ionization (ESI-MS), are invaluable for observing reactive intermediates directly from the solution phase. nih.gov ESI is capable of transferring ions from solution into the gas phase with minimal fragmentation. In the context of synthesizing this compound, for instance via a Michael addition-initiated ring-closing reaction, ESI-MS could be used to detect key anionic or cationic intermediates, providing direct evidence for the proposed mechanism. researchgate.net

For structural characterization of the final compound, tandem mass spectrometry (MS/MS) is used to analyze its fragmentation pattern. The fragmentation of aromatic nitro compounds is well-documented and often involves characteristic losses. youtube.com For this compound, collision-induced dissociation (CID) would likely induce several key fragmentation pathways:

Loss of NO₂: A common fragmentation for nitroaromatics, leading to a fragment ion [M - 46]⁺.

Ortho-Effect: The proximity of the nitro group to the cyclopropylamine (B47189) moiety can facilitate unique rearrangements, such as the loss of a hydroxyl radical (•OH) or water (H₂O) involving a hydrogen atom from the amine. cdnsciencepub.com

Ring Cleavage: The strained cyclopropane ring can undergo cleavage, leading to characteristic daughter ions.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Proposed Neutral Loss |

|---|---|---|

| 179.09 | [M+H]⁺ | - |

| 162.08 | [M+H - NH₃]⁺ | Ammonia (B1221849) (NH₃) |

| 161.07 | [M+H - H₂O]⁺ | Water (H₂O) via ortho-effect cdnsciencepub.com |

| 133.09 | [M+H - NO₂]⁺ | Nitrogen Dioxide (NO₂) |

| 117.09 | [C₉H₉]⁺ | Loss of NO₂ and NH₂ |

Theoretical and Computational Chemistry Studies of 2 2 Nitrophenyl Cyclopropan 1 Amine

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(2-Nitrophenyl)cyclopropan-1-amine, methods such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and ab initio methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory) would be employed with appropriate basis sets (e.g., 6-31G*, cc-pVTZ) to determine its electronic structure and preferred conformation.

Such studies would typically yield data on:

Optimized molecular geometry: Bond lengths, bond angles, and dihedral angles of the lowest energy conformation.

Electronic properties: Distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps. These properties are crucial for predicting reactivity.

Vibrational frequencies: Calculated infrared (IR) and Raman spectra, which can be used to characterize the molecule and compare with experimental data if available.

A hypothetical data table for the optimized geometry might look like this:

| Parameter | Value (Å or °) |

| C1-C2 bond length | Data not available |

| C2-C3 bond length | Data not available |

| C1-N bond length | Data not available |

| C-N-O bond angle | Data not available |

| C1-C2-C3-H dihedral angle | Data not available |

| This table is for illustrative purposes only. No actual data has been found. |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, this could involve studying its behavior in various known reactions of cyclopropylamines or nitroarenes. For instance, the ring-opening reactions of the cyclopropane (B1198618) ring or the reduction of the nitro group could be investigated.

A typical computational study of a reaction mechanism would involve:

Locating transition states: Identifying the highest energy point along the reaction coordinate that connects reactants to products.

Calculating activation energies: Determining the energy barrier that must be overcome for the reaction to occur.

Constructing reaction energy profiles: Plotting the energy of the system as it progresses from reactants through transition states to products.

This analysis would provide insights into the feasibility of different reaction pathways and help explain observed product distributions.

Prediction of Reactivity and Selectivity in Organic Transformations

The electronic structure data obtained from quantum chemical calculations can be used to predict a molecule's reactivity and selectivity in various organic transformations. For this compound, key reactivity indicators would be:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to act as a nucleophile or an electrophile, respectively. The spatial distribution of these orbitals would highlight the likely sites of reaction.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks.

A hypothetical reactivity data table could be:

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| This table is for illustrative purposes only. No actual data has been found. |

Conformational Analysis and Stereoisomer Stability

This compound possesses stereocenters, leading to the existence of different stereoisomers (enantiomers and diastereomers). A thorough conformational analysis would be necessary to understand the relative stabilities of these isomers.

This would involve:

Potential Energy Surface (PES) Scan: Systematically rotating key dihedral angles (e.g., the bond connecting the phenyl ring to the cyclopropane ring) to identify all possible low-energy conformers.

Calculating relative energies: Determining the thermodynamic stability of each conformer and stereoisomer. The Boltzmann distribution can then be used to predict the relative populations at a given temperature.

Analyzing steric and electronic effects: Investigating factors such as steric hindrance and intramolecular interactions (e.g., hydrogen bonding) that influence the stability of different conformations.

Applications of 2 2 Nitrophenyl Cyclopropan 1 Amine in Complex Organic Molecule Synthesis

Role as a Chiral Building Block in Multistep Synthesis

Chiral amines are fundamental building blocks in asymmetric synthesis, often employed as chiral auxiliaries or as key structural motifs in the final target molecule. While specific, widely commercialized applications of enantiomerically pure 2-(2-nitrophenyl)cyclopropan-1-amine as a chiral auxiliary are not extensively documented in mainstream literature, its structural features are analogous to other chiral cyclopropylamines that have proven utility in medicinal chemistry. The synthesis of enantiomerically pure cyclopropane (B1198618) derivatives is a significant area of research, with established methods including asymmetric cyclopropanation and the resolution of racemic mixtures.

The value of chiral cyclopropylamines is evident in their incorporation into pharmaceutical agents. For instance, optically active 2-aryl cyclopropylamine (B47189) derivatives are crucial intermediates in the synthesis of complex pharmaceutical compounds. This highlights the potential of an enantiomerically pure form of this compound to serve a similar role. The presence of both a primary amine and a reactive nitrophenyl group on a rigid chiral cyclopropane framework allows for stereocontrolled introduction of this moiety into larger molecules.

The general strategy for using a chiral amine as a building block involves several approaches:

As a Chiral Auxiliary : The amine can be temporarily attached to a prochiral molecule to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered.

As a Chiral Synthon : The enantiomerically pure cyclopropylamine can be incorporated as a permanent part of the final molecular structure, imparting its inherent chirality to the target molecule.

Given the synthetic accessibility of chiral cyclopropanes, it is plausible that enantiopure this compound could be utilized in diastereoselective reactions where the stereochemistry of the cyclopropane ring directs the formation of new stereocenters.

Precursor for Nitrogen-Containing Heterocyclic Systems (e.g., Pyrrolidones, Quinolines)

The donor-acceptor nature of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. The ring strain of the cyclopropane, coupled with the electronic properties of its substituents, facilitates ring-opening reactions that can be followed by intramolecular cyclization to form stable heterocyclic systems.

Pyrrolidone Synthesis:

Research has demonstrated that donor-acceptor cyclopropanes can undergo reactions with primary amines to form γ-amino esters, which subsequently cyclize to produce 1,5-substituted pyrrolidin-2-ones. mdpi.com A closely related compound, dimethyl 2-(2-nitrophenyl)cyclopropane-1,1-dicarboxylate, has been used to synthesize 5-(2-nitrophenyl)-1-phenylpyrrolidin-2-one. mdpi.com This transformation involves the opening of the cyclopropane ring by an amine, followed by lactamization. The this compound contains the necessary functionalities to potentially undergo similar transformations, either by reacting with another component or through self-condensation under specific conditions, to form pyrrolidone structures.

Quinoline (B57606) Synthesis:

The 2-nitrophenyl group is a well-known precursor for the quinoline ring system through reductive cyclization. For example, an unexpected synthesis of 2-aryl quinolines has been reported from 2-nitrophenyl-substituted N-formyl pyrazolines under Bechamp reduction conditions. nih.gov This process involves a retro-Michael addition followed by an in situ intramolecular reductive cyclization via a modified Friedlander mechanism. nih.gov

This suggests a viable pathway where the nitro group on the this compound is reduced to an amino group, which can then participate in a cyclization reaction with a suitable carbonyl partner, ultimately leading to the formation of a quinoline ring. The cyclopropane moiety itself could be retained or could participate in the reaction, potentially leading to novel substituted quinolines. For instance, intramolecular aza-Wittig reactions involving functionalities derived from the nitrophenyl group can lead to cyclopropane-fused 2-quinolones. researchgate.net

| Heterocycle | Precursor Type | Key Transformation |

| Pyrrolidone | Donor-Acceptor Cyclopropane | Ring-opening followed by lactamization |

| Quinoline | 2-Nitrophenyl derivative | Intramolecular reductive cyclization |

Cyclopropane Ring as a Strained Scaffold for Ring Expansion and Diversification

The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening and ring-expansion reactions, providing a powerful tool for chemical diversification. In donor-acceptor cyclopropanes like this compound, the C1-C2 bond is polarized and weakened, facilitating its cleavage.

Electrophilic ring-opening of cyclopropylamines can be directed by the nature of the substituents. For trans-2-phenylcyclopropylamine, superacid-induced ring-opening occurs at the distal C2-C3 bond, a phenomenon attributed to the strong σ-withdrawing effect of the ammonium (B1175870) group formed in the acidic media. nih.gov This selective bond cleavage allows for the introduction of new functional groups at specific positions, transforming the cyclopropane into a linear, functionalized scaffold.

The general mechanism for the ring-opening of donor-acceptor cyclopropanes often involves the formation of a zwitterionic intermediate, which can then be trapped by nucleophiles and electrophiles. nih.gov This process can be catalyzed by Lewis acids, which activate the cyclopropane towards nucleophilic attack. The resulting 1,3-difunctionalized open-chain compounds are versatile intermediates for further synthetic elaboration.

For this compound, a similar ring-opening could be initiated, leading to a 1,3-dipole equivalent that can participate in cycloaddition reactions or be functionalized to create a diverse library of compounds from a single starting material. The presence of the nitro group offers an additional site for chemical modification, further expanding the possibilities for diversification.

| Reaction Type | Driving Force | Outcome |

| Ring Opening | Ring strain, electronic effects | Formation of 1,3-difunctionalized open-chain compounds |

| Ring Expansion | Rearrangement of intermediates | Formation of larger rings (e.g., pyrrolidones) |

Utility in the Construction of Advanced Synthetic Intermediates

The products derived from the transformations of this compound are often valuable intermediates for the synthesis of more complex molecules, including natural products and pharmaceuticals. The ability to generate chiral, densely functionalized structures from this building block is of significant interest in medicinal chemistry.

As previously mentioned, optically active 2-aryl cyclopropane carboxamides and the corresponding amines are useful intermediates for the preparation of pharmaceutical agents. google.com The structural motif of a cyclopropylamine is found in various therapeutic agents, where the cyclopropane ring acts as a rigid spacer or a bioisostere for other groups. longdom.org

The heterocyclic systems, such as pyrrolidones and quinolines, formed from this compound are themselves core structures in a vast number of biologically active compounds. For instance, the quinoline nucleus is a privileged scaffold in drug discovery, appearing in antimalarial, anticancer, and antibacterial agents. iipseries.org The pyrrolidone ring is also a common feature in many pharmaceuticals.

Therefore, this compound serves as a gateway to these important classes of compounds. Its utility lies in its capacity to be transformed into these advanced intermediates through reactions that build molecular complexity in a controlled manner. The combination of the strained ring, the chiral amine, and the reactive nitrophenyl group provides a powerful platform for the efficient construction of molecules with potential biological activity.

Future Directions and Emerging Research Avenues for 2 2 Nitrophenyl Cyclopropan 1 Amine

Development of Novel and Sustainable Synthetic Methodologies

Traditional syntheses of phenylcyclopropylamines often involve multi-step sequences that can be resource-intensive and generate considerable waste. Future research is directed towards developing more elegant and sustainable methods for the synthesis of 2-(2-nitrophenyl)cyclopropan-1-amine.

One promising avenue is the refinement of transition metal-catalyzed cyclopropanation reactions. While methods using rhodium and copper catalysts for carbene insertion are established, future work could focus on using more earth-abundant metals and developing catalysts that can construct the nitro-substituted cyclopropane (B1198618) ring with high stereoselectivity in a single step from readily available precursors. Another area of development involves the application of mechanochemistry, such as ball milling, to conduct reactions in a solvent-free environment. rsc.org This approach not only aligns with the principles of green chemistry by reducing solvent waste but can also lead to unique reactivity and shorter reaction times compared to conventional solution-based methods. rsc.org

Furthermore, the development of one-pot procedures that combine cyclopropanation with the introduction of the amine functionality is a key goal. This could involve, for instance, the evolution of methods like the Corey-Chaykovsky reaction or Simmons-Smith cyclopropanation to be compatible with substrates already containing nitrogen functionalities or their precursors. mdpi.com A "one-pot" procedure involving sequential cyclopropanation and reduction of a nitro group has been described for related compounds and could be adapted for this specific target. researchgate.net

| Parameter | Traditional Batch Synthesis | Future Sustainable Methodologies |

|---|---|---|

| Solvent Use | High volumes of organic solvents | Solvent-free (mechanochemistry) or reduced solvent use |

| Number of Steps | Often multi-step with intermediate isolation | One-pot procedures, telescoped reactions |

| Reagents | Use of hazardous reagents (e.g., diazomethane precursors) | Safer carbene precursors, biocatalysis |

| Waste Generation | Significant byproduct and solvent waste | Minimized waste streams |

Exploration of Unprecedented Chemical Transformations

The dense functionality of this compound provides a rich platform for exploring novel chemical transformations. The interplay between the strained ring and the electron-withdrawing nitro group makes it a "donor-acceptor" cyclopropane, a class of compounds known for unique reactivity.

Future research will likely investigate Lewis acid-mediated ring-opening reactions. researchgate.net Such transformations could lead to the formation of complex heterocyclic scaffolds that are difficult to access through other means. For example, intramolecular trapping of a carbocation intermediate, formed upon ring-opening, by the amine or a reduced nitro group could yield novel nitrogen-containing polycyclic systems. Additionally, the potential for this molecule to participate in formal [3+n]-cycloaddition reactions is a promising area for constructing larger ring systems. researchgate.net

Another focus will be the selective transformation of the functional groups. The controlled reduction of the nitro group to a nitroso, hydroxylamine, or a second amine group would generate a panel of derivatives. The resulting 1,2-diaminophenyl derivative, for instance, could serve as a valuable precursor for synthesizing benzodiazepines or other fused heterocyclic structures. The inherent strain of the cyclopropane ring could also be harnessed in ring-expansion reactions to form cyclobutane derivatives. nih.gov

Advancements in Asymmetric Synthesis of Derivatized Analogs

Accessing enantiomerically pure forms of this compound and its derivatives is crucial for applications where specific stereochemistry is required. Future research will focus on advancing asymmetric synthetic methods to achieve high levels of stereocontrol.

The development of novel chiral catalysts is central to this effort. This includes designing sophisticated cobalt, rhodium, or copper complexes with chiral ligands tailored to recognize the nitrophenyl substrate and direct the cyclopropanation with high enantio- and diastereoselectivity. nih.govnih.govorganic-chemistry.org Cobalt(II) porphyrin complexes, for example, have shown exceptional selectivity in related cyclopropanation reactions. nih.gov Organocatalysis also presents a powerful, metal-free alternative for asymmetric cyclopropanation. princeton.edu

Biocatalysis represents a particularly exciting frontier. The use of engineered enzymes, such as myoglobin variants or reductive aminases, could provide highly stereoselective routes to chiral cyclopropylamines. wpmucdn.comresearchgate.net These biocatalytic systems operate under mild, environmentally benign conditions and can provide access to enantiomers that are difficult to obtain through traditional chemical catalysis. A chemoenzymatic approach, combining the strengths of chemical synthesis to build the core structure and enzymatic resolution or transformation to install chirality, is another promising strategy.

| Catalytic System | Potential Advantages | Reported Performance in Analogous Systems |

|---|---|---|

| Chiral Rh(III) Complexes | High efficiency and stereocontrol | up to 99% ee, >20:1 dr organic-chemistry.org |

| Co(II)-Amidoporphyrins | Applicable to diverse substrates, stepwise radical mechanism | High yields, excellent diastereo- and enantioselectivity nih.gov |

| Engineered Myoglobin | Green reaction conditions (aqueous buffer), high stereoselectivity | up to 99% ee wpmucdn.com |

| Directed Electrostatic Activation (Organocatalysis) | Metal-free, novel activation mode | up to 95% ee princeton.edu |

Integration with Flow Chemistry and Automation for Scalable Synthesis

To move from laboratory-scale synthesis to industrial production, the integration of continuous flow chemistry and automation is essential. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orgnih.gov

A future, fully automated synthesis of this compound could involve a multi-step "telescoped" flow process where reactants are pumped through a series of reactors, with each reactor performing a specific chemical transformation. nih.govrsc.org For example, the cyclopropanation reaction could occur in a heated capillary reactor, followed by in-line purification to remove byproducts, and then immediate introduction into a second reactor for a subsequent functional group transformation. Such a system would minimize manual handling of potentially hazardous intermediates and allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. acs.org

The synthesis of cyclopropylamines via Hofmann rearrangement has been successfully translated to a continuous-flow microreaction system, reducing a two-stage batch process to a single, efficient stage with a residence time of only 4 minutes and achieving a 96% yield. acs.orgacs.org This demonstrates the profound potential of flow chemistry for producing cyclopropylamine-containing molecules like this compound on a larger scale with superior efficiency and safety. acs.orgacs.org

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Nitrophenyl)cyclopropan-1-amine, and what critical parameters influence reaction yield?

Synthesis typically involves cyclopropanation of nitro-substituted styrene derivatives using reagents like diazomethane or transition-metal catalysts. Key parameters include:

- Reagent selection : Transition-metal catalysts (e.g., Rh or Cu) enable stereocontrolled cyclopropanation .

- Temperature control : Exothermic reactions require slow addition of reagents to prevent decomposition.

- Solvent choice : Tetrahydrofuran (THF) or dichloromethane (DCM) optimizes ring-closing efficiency .

Yield improvements focus on minimizing side reactions (e.g., nitro group reduction) via inert atmospheres (N₂/Ar) .

Q. How can researchers optimize the purification of this compound, especially when isolating hydrochloride salts?

- Recrystallization : Use ethanol/water mixtures for hydrochloride salts, leveraging solubility differences between freebase and salt forms .

- Column chromatography : Employ silica gel with eluents like ethyl acetate/hexane (1:3) to separate unreacted nitro precursors .

- Purity validation : Confirm via HPLC (C18 column, acetonitrile/water gradient) and NMR to detect residual solvents or byproducts .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Cyclopropane protons appear as distinct multiplets (δ 1.2–2.5 ppm); nitro groups deshield adjacent aromatic protons (δ 7.5–8.5 ppm) .

- IR spectroscopy : Confirm NH₂ stretches (~3350 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How does the nitro group influence the stability and storage of this compound?

The electron-withdrawing nitro group increases susceptibility to photodegradation. Recommendations:

- Storage : Amber vials at –20°C under inert gas (Ar) .

- Stability monitoring : Periodic HPLC analysis to detect decomposition products (e.g., nitrophenol derivatives) .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in synthesizing enantiomerically pure this compound?

- Chiral catalysts : Rhodium(II) complexes with chiral ligands (e.g., ProPhenol) induce enantioselective cyclopropanation .

- Kinetic resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer from racemic mixtures .

- Chiral HPLC : Employ columns like Chiralpak IA to separate enantiomers and assign configurations via circular dichroism (CD) .

Q. How can computational methods predict the reactivity of the cyclopropane ring in this compound?

Q. How should researchers address contradictory biological activity data for this compound derivatives?

- Assay validation : Compare results across multiple models (e.g., cell-based vs. enzymatic assays) to rule out interference from impurities .

- Stereochemical analysis : Ensure enantiopurity, as opposing enantiomers may exhibit antagonistic effects .

- Metabolic profiling : Use LC-MS to identify metabolites that alter activity in vivo versus in vitro .

Q. What methodologies analyze the metabolic pathways of this compound in vitro?

- Microsomal assays : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS .

- Isotopic labeling : Synthesize ¹⁴C-labeled analogs to trace metabolic products in excretion studies .

- CYP450 inhibition studies : Use fluorogenic substrates to assess enzyme inhibition potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.